4-(Propan-2-yl)-1-(trifluoromethyl)cycloheptan-1-amine hydrochloride
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Overview
Description
4-(Propan-2-yl)-1-(trifluoromethyl)cycloheptan-1-amine hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a cycloheptane ring substituted with a propan-2-yl group and a trifluoromethyl group, along with an amine group that forms a hydrochloride salt.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Propan-2-yl)-1-(trifluoromethyl)cycloheptan-1-amine hydrochloride typically involves multiple steps, starting with the formation of the cycloheptane ring. One common approach is to start with a cycloheptene derivative, which undergoes a series of reactions including halogenation, nucleophilic substitution, and reduction to introduce the desired substituents.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various types of chemical reactions, including:
Oxidation: The propan-2-yl group can be oxidized to form propan-2-one.
Reduction: The trifluoromethyl group is resistant to reduction, but the amine group can be reduced to form an amine.
Substitution: The cycloheptane ring can undergo substitution reactions, where one of the hydrogen atoms is replaced by another substituent.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophiles such as halides or alkyl groups can be used, often with a Lewis acid catalyst.
Major Products Formed:
Oxidation: Propan-2-one
Reduction: Secondary or tertiary amines
Substitution: Various substituted cycloheptanes
Scientific Research Applications
Chemistry: This compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It may serve as a tool in biological research, such as in the study of enzyme inhibitors or receptor binding assays. Medicine: Industry: The compound's unique properties may be exploited in the manufacturing of specialty chemicals or materials with specific desired characteristics.
Mechanism of Action
The mechanism by which 4-(Propan-2-yl)-1-(trifluoromethyl)cycloheptan-1-amine hydrochloride exerts its effects depends on its molecular targets and pathways. For example, if used as a pharmaceutical, it may interact with specific receptors or enzymes, leading to a biological response. The exact mechanism would need to be determined through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
4-(Propan-2-yl)-1-(trifluoromethyl)cyclohexan-1-amine hydrochloride: Similar structure but with a cyclohexane ring instead of cycloheptane.
4-(Propan-2-yl)-1-(trifluoromethyl)cyclopentan-1-amine hydrochloride: Similar structure but with a cyclopentane ring instead of cycloheptane.
4-(Propan-2-yl)-1-(trifluoromethyl)cyclooctan-1-amine hydrochloride: Similar structure but with a cyclooctane ring instead of cycloheptane.
Uniqueness: The uniqueness of 4-(Propan-2-yl)-1-(trifluoromethyl)cycloheptan-1-amine hydrochloride lies in its specific ring size and substitution pattern, which can influence its chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
4-propan-2-yl-1-(trifluoromethyl)cycloheptan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20F3N.ClH/c1-8(2)9-4-3-6-10(15,7-5-9)11(12,13)14;/h8-9H,3-7,15H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVMHCYQIQKBSFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCCC(CC1)(C(F)(F)F)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21ClF3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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